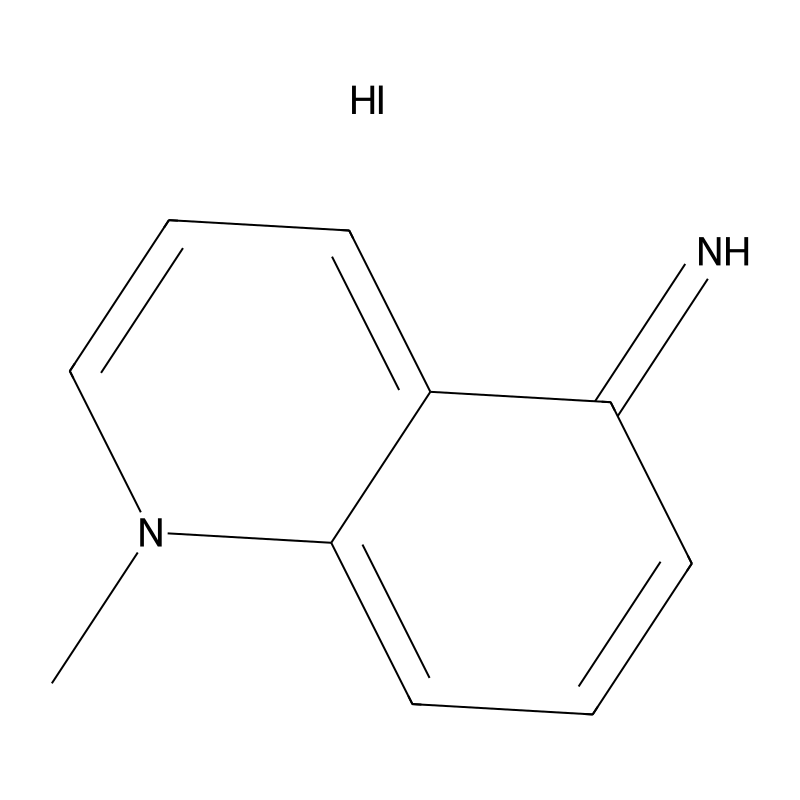NNMTi

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Here are some areas where nitrosamines, in general, are used in scientific research:
Nicotinamide N-methyltransferase inhibitor (NNMTi) is a small molecule that targets the enzyme nicotinamide N-methyltransferase, which plays a significant role in the methylation of nicotinamide. This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to nicotinamide, producing S-adenosyl-L-homocysteine and 1-methylnicotinamide. NNMT is predominantly found in the liver and fat tissues and is implicated in various metabolic processes, including the regulation of energy metabolism and cellular signaling pathways .
NNMTi has shown promising biological activity, particularly in enhancing muscle regeneration and improving metabolic health. Studies indicate that NNMT inhibition can activate muscle stem cells, leading to increased muscle fiber size and enhanced contractile function. In aged mice, NNMTi treatment resulted in significant improvements in muscle recovery post-injury, suggesting its potential as a therapeutic agent for age-related muscle degeneration . Additionally, high levels of NNMT are associated with insulin resistance and certain cancers, indicating its role in metabolic disorders .
NNMT inhibitors are typically synthesized through established organic chemistry techniques. One common method involves the synthesis of 5-amino-1-methylquinolium, which has been shown to effectively inhibit NNMT activity. This process may include steps such as condensation reactions and purification via chromatography techniques to ensure high purity of the final product .
The applications of NNMTi are primarily focused on therapeutic interventions for metabolic disorders and muscle regeneration. Key areas include:
- Muscle Regeneration: Enhancing recovery from injuries in aged skeletal muscle.
- Metabolic Disorders: Potential treatment for obesity and insulin resistance by modulating metabolic pathways.
- Cancer Therapy: Targeting NNMT expression in tumors to inhibit cancer cell proliferation and invasion .
Research has demonstrated that NNMTi interacts with various cellular pathways. Inhibition of NNMT leads to increased levels of nicotinamide precursors necessary for NAD+ synthesis, thereby enhancing mitochondrial function. Furthermore, NNMT depletion has been linked to alterations in glycolysis and oxidative phosphorylation pathways, suggesting that NNMTi may sensitize cancer cells to other therapeutic agents .
NNMTi shares similarities with other small molecule inhibitors targeting methyltransferases. Here are some comparable compounds:
| Compound Name | Target Enzyme | Unique Features |
|---|---|---|
| 5-Amino-1-methylquinolium | Nicotinamide N-methyltransferase | Potent inhibitor specifically enhancing muscle recovery |
| Sinefungin | Various methyltransferases | Broad-spectrum inhibitor with antifungal properties |
| Tazemetostat | EZH2 (a histone methyltransferase) | Selective for cancer treatment through epigenetic modulation |
NNMTi's uniqueness lies in its specific action on nicotinamide N-methyltransferase, making it particularly effective for conditions related to muscle regeneration and metabolic dysregulation .
Purity
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
Dates
Neelakantan et al (2017) Structure-activity relationship for small molecule inhibitors of nicotinamide N-methyltransferase. J.Med.Chem. 60 5015 PMID: 28548833








